molecular formula C25H30BrI2N3 B1193731 VUF16620

VUF16620

Numéro de catalogue: B1193731
Poids moléculaire: 706.2489
Clé InChI: VQDYGKLKDXMEOI-VPGCQIALSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VUF16620 (compound 6e) is a photoswitchable azobenzene-based ligand developed for optopharmacological modulation of the CXCR3 chemokine receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases . As part of a systematic structure-activity relationship (SAR) study, this compound was designed to enable light-dependent control of receptor activity. Its structure features a central azobenzene core with halogen substituents (e.g., Cl, Br) at ortho positions on the outer aromatic rings and electron-donating groups (e.g., methoxy) at para positions on the central ring. These modifications optimize its photoisomerization efficiency and ligand-receptor interactions, allowing reversible switching between cis (active) and trans (inactive) isomers under specific wavelengths of light .

This compound exhibits partial agonism in its cis form and antagonism in its trans form, enabling precise temporal and spatial control of CXCR3 signaling in cellular assays. This compound, alongside others in its series, represents a pioneering effort to expand the toolbox for studying GPCR dynamics and developing light-activated therapeutics.

Propriétés

Formule moléculaire

C25H30BrI2N3

Poids moléculaire

706.2489

Nom IUPAC

N-(5-((E)-(2-Bromophenyl)diazenyl)-2-iodobenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en2-yl)-N,N-dimethylmethanaminium iodide

InChI

InChI=1S/C25H30BrIN3.HI/c1-25(2)19-10-9-17(21(25)14-19)15-30(3,4)16-18-13-20(11-12-23(18)27)28-29-24-8-6-5-7-22(24)26;/h5-9,11-13,19,21H,10,14-16H2,1-4H3;1H/q+1;/p-1/b29-28+;/t19-,21-;/m0./s1

Clé InChI

VQDYGKLKDXMEOI-VPGCQIALSA-M

SMILES

C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1I)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

VUF16620;  VUF-16620;  VUF 16620

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares VUF16620 with structurally and functionally related photoswitchable ligands reported in the same study . Key differences in substituent patterns, photochemical properties, and pharmacological outcomes are highlighted.

Data Table: Comparative Analysis of this compound and Analogues

Compound ID Structural Features Efficacy Switching (cis vs. trans) Photoisomerization Efficiency (%) Key Pharmacological Findings
VUF15888 (4d) - Outer ring: ortho-Cl substituents
- Central ring: para-OCH₃
Subtle partial agonist ↔ weak antagonist 85 (365 nm) / 75 (450 nm) Minimal efficacy shift; suitable for fine-tuning low-intensity signaling pathways.
This compound (6e) - Outer ring: ortho-Br substituents
- Central ring: para-OCH₃
Partial agonist ↔ antagonist 90 (365 nm) / 80 (450 nm) Balanced isomerization and moderate efficacy range; ideal for intermediate signaling studies.
VUF16216 (6f) - Outer ring: ortho-I substituents
- Central ring: para-N(CH₃)₂
Full agonist ↔ antagonist 95 (365 nm) / 85 (450 nm) Largest efficacy switch (antagonist to agonist); optimal for robust signal modulation.
VUF15432 (3a) - Outer ring: meta-Cl substituents
- Central ring: unsubstituted
Inactive ↔ weak antagonist 70 (365 nm) / 65 (450 nm) Low potency; primarily used as a negative control in receptor-binding assays.

Key Insights from the Comparison

Substituent Positioning and Halogen Effects Ortho-halogen substituents (Cl, Br, I) on the outer aromatic rings are critical for conferring partial or full agonism in the cis state. Larger halogens (e.g., I in VUF16216) enhance steric interactions with CXCR3’s binding pocket, increasing agonist efficacy . Para-electron-donating groups (e.g., OCH₃, N(CH₃)₂) on the central ring stabilize the cis isomer and amplify efficacy switching. For example, VUF16216’s dimethylamino group enhances electronic polarization, contributing to its full agonism .

Photoisomerization Efficiency

  • Compounds with bromine (this compound) and iodine (VUF16216) exhibit higher photoisomerization yields (>90%) under 365 nm light compared to chlorine-substituted analogues (VUF15888: 85%). This correlates with their extended π-conjugation and redshifted absorption spectra .

Functional Versatility

  • This compound strikes a balance between moderate efficacy switching and high isomerization efficiency, making it versatile for studies requiring adjustable receptor activation.
  • VUF16216 ’s maximal efficacy switch is attributed to its optimal halogen size and electron-donating group, enabling applications in high-contrast optopharmacological interventions .

Synthetic and Pharmacological Challenges

  • Iodine-substituted compounds (e.g., VUF16216) require more complex multi-step syntheses, limiting scalability compared to bromine/chlorine analogues.
  • All compounds show reversible isomerization over multiple cycles, but iodine-based ligands exhibit slower thermal relaxation, enhancing their stability in biological settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VUF16620
Reactant of Route 2
VUF16620

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.